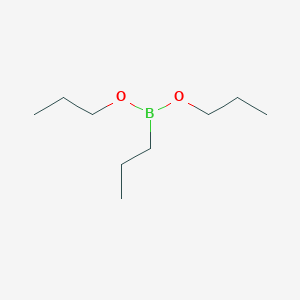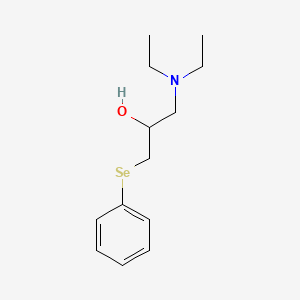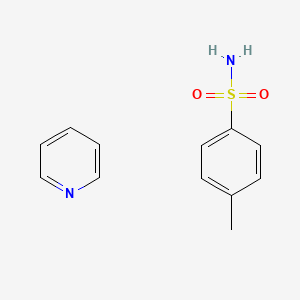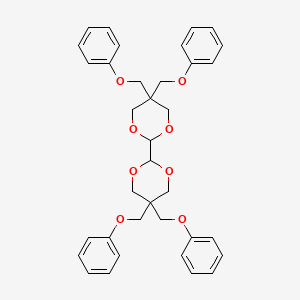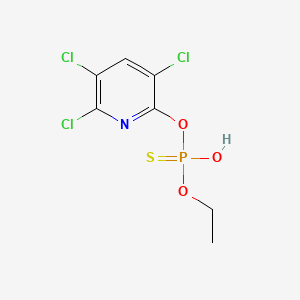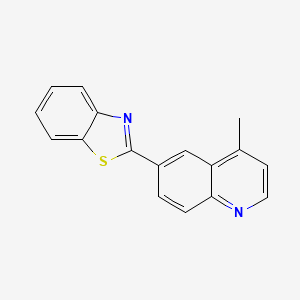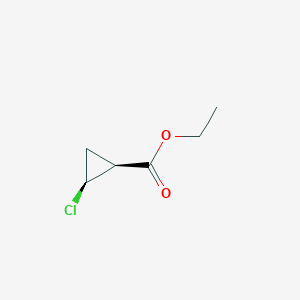
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a cyclopropane ring, which is a three-membered ring structure, and a carboxylate group. The compound’s chirality arises from the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate. This reaction typically requires a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF) and water (H2O) mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo E2 elimination reactions, where the chlorine atom and a hydrogen atom are removed to form a double bond
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene formed by the removal of the chlorine atom and a hydrogen atom.
科学研究应用
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the chlorine atom .
相似化合物的比较
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate: Fluorine is less reactive than chlorine, making this compound less prone to nucleophilic substitution.
Ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate: The hydroxyl group makes this compound more polar and reactive in hydrogen bonding interactions
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
属性
CAS 编号 |
65475-67-4 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC 名称 |
ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI 键 |
QBCKLASPOHRDLY-UHNVWZDZSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@@H]1Cl |
规范 SMILES |
CCOC(=O)C1CC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



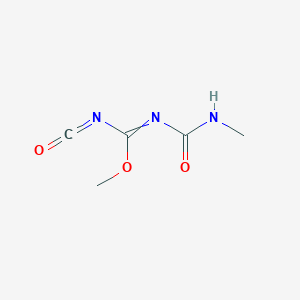

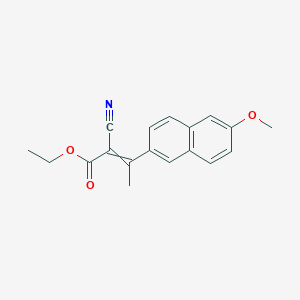


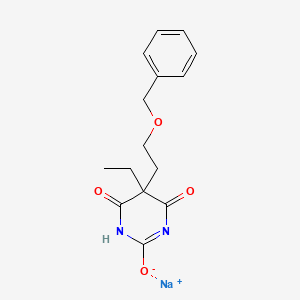
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
